Ehmt2-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ehmt2-IN-1” is a potent EHMT inhibitor, with IC50s of all <100 nM for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 . It is used in the research of blood disorders or cancer . EHMT2, also known as G9a, is a histone methyltransferase enzyme that in humans is encoded by the EHMT2 gene . G9a catalyzes the mono- and di-methylated states of histone H3 at lysine residue 9 (i.e., H3K9me1 and H3K9me2) and lysine residue 27 (H3K27me1 and HeK27me2) .

Scientific Research Applications

1. Role in Breast Cancer Metastasis

Ehmt2 (a histone methyltransferase) is significantly overexpressed in breast cancer tissues and is involved in breast cancer proliferation and metastasis. Knockdown of EHMT2 reduces cell migration and invasion, and regulates the expression of EMT-related markers. This suggests that targeting EHMT2 could be a therapeutic strategy for preventing breast cancer metastasis (Kim et al., 2018).

2. Involvement in Cancer Cell Proliferation

EHMT2 expression is elevated in various types of cancer, including human bladder carcinomas. Its dysregulation plays an important role in the growth regulation of cancer cells, and EHMT2-specific inhibitors like BIX-01294 have shown to suppress the growth of cancer cells (Cho et al., 2011).

3. Function in Cardiovascular Diseases

EHMT2 has a novel function in regulating autophagic cell death of vascular smooth muscle cells (VSMCs). Inhibition of EHMT2 decreases VSMC numbers and inhibits autophagosome formation. This suggests EHMT2 could be a potent therapeutic target for cardiovascular diseases like aortic dissection (Chen et al., 2020).

4. Role in HIV-1 Latency

EHMT2, along with other histone lysine methyltransferases, is essential for the establishment and maintenance of HIV-1 proviral silencing in primary cells. Inhibitors of these enzymes, including EHMT2 inhibitors, are potential candidates for latency-reversing agents in HIV treatment (Nguyen et al., 2017).

5. Implication in Prostate Cancer

EHMT2 is highly expressed in prostate cancer (PCa) and is closely correlated with tumor stage and poor prognosis of PCa patients. It promotes the malignant progression of PCa by inhibiting the PI3K/AKT/mTOR pathway (Fan et al., 2019).

6. Relevance to Mantle Cell Lymphoma

In mantle cell lymphoma (MCL), EHMT2 is expressed in a significant percentage of MCLs but not in reactive hyperplasia. Its inhibition impacts MCL cell growth and cell cycle proteins, suggesting its significance in MCL (Wang et al., 2021).

7. Regulation of DNA Methylation in Embryos

EHMT2 regulates DNA methylation at specific sequences in mouse embryos, including CpG-rich promoters of germline-specific genes. This indicates its critical role in facilitating repressive DNA methylation during mammalian development (Auclair et al., 2016).

8. Target for Breast Cancer Treatment

Analysis of RNA-seq data reveals EHMT2 as an attractive therapeutic target for the treatment of all types of breast cancer, with subtype-specific functions identified in different breast cancer cell lines (Kim et al., 2020).

9. Involvement in Cervical Cancer

EHMT2 plays a key role in cell proliferation and metastatic capacity in cervical cancer cells, making it a potential therapeutic target (Chen et al., 2019).

10. Inducing Fetal Hemoglobin Expression

EHMT1 and EHMT2 inhibition induces γ-globin expression and HbF synthesis, representing a novel therapeutic target for sickle cell disease (SCD) treatment (Renneville et al., 2015).

Mechanism of Action

“Ehmt2-IN-1” is a potent EHMT inhibitor, with IC50s of all <100 nM for EHMT1 peptide, EHMT2 peptide, and cellular EHMT2 . It is used in the research of blood disorders or cancer . EHMT2, also known as G9a, is a histone methyltransferase enzyme that in humans is encoded by the EHMT2 gene . G9a catalyzes the mono- and di-methylated states of histone H3 at lysine residue 9 (i.e., H3K9me1 and H3K9me2) and lysine residue 27 (H3K27me1 and HeK27me2) .

properties

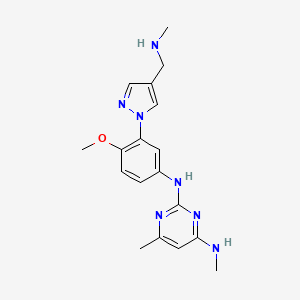

IUPAC Name |

2-N-[4-methoxy-3-[4-(methylaminomethyl)pyrazol-1-yl]phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N7O/c1-12-7-17(20-3)24-18(22-12)23-14-5-6-16(26-4)15(8-14)25-11-13(9-19-2)10-21-25/h5-8,10-11,19H,9H2,1-4H3,(H2,20,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSJHTKOFPOYRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)N3C=C(C=N3)CNC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3a,9b-Dimethyl-1,4,5,3a,9b-pentahydrobenzo[e]benzoxazol-2-one](/img/structure/B2360015.png)

![N-(3,4-dichlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2360016.png)

![methyl 4-(N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)sulfamoyl)benzoate](/img/structure/B2360017.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2360020.png)

![1-[(1H-Benzimidazol-2-ylamino)methyl]-2-naphthol](/img/structure/B2360022.png)

![(E)-2-Phenyl-N-[5-(trifluoromethyl)-1H-pyrazol-3-yl]ethenesulfonamide](/img/structure/B2360028.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide](/img/structure/B2360033.png)